Product packaging for 6-Fluoroquinoline(Cat. No.:CAS No. 396-30-5)

6-Fluoroquinoline

Cat. No.: B108479
CAS No.: 396-30-5
M. Wt: 147.15 g/mol
InChI Key: RMDCSDVIVXJELQ-UHFFFAOYSA-N
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Description

Overview of 6-Fluoroquinoline within the Quinoline (B57606) Class of Heterocyclic Compounds

This compound is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is found in a wide variety of natural products, and its derivatives are pivotal in medicinal chemistry and materials science. mdpi.comrsc.org

The introduction of a fluorine atom at the 6-position of the quinoline ring significantly modifies the molecule's electronic properties. clockss.org Fluorine is the most electronegative element, and its presence can alter the acidity or basicity of the compound, as well as its lipophilicity and metabolic stability. osti.govtandfonline.com These changes can, in turn, influence the biological activity and pharmacokinetic properties of the molecule. osti.gov The substitution of hydrogen with fluorine can lead to changes in the electron-density distribution within the molecule, which may significantly affect interactions with biological targets like enzymes and receptors. clockss.org

The properties of this compound and its derivatives can be characterized by various physical and chemical data.

Physical and Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound396-30-5C₉H₆FN147.15LiquidN/A
4-Chloro-6-fluoroquinoline (B35510)391-77-5C₉H₅ClFN181.59White to light yellow powder75.0 - 79.0
4-Bromo-6-fluoroquinoline (B1289494)661463-17-8C₉H₅BrFN226.05Off-white powder77 - 78
6-Fluoroquinolin-4-ol391-78-6C₉H₆FNO163.15White crystalline solid162 - 163
This compound-2-carbonitrile86324-50-7C₁₀H₅FN₂172.16Not Available98.5

Spectroscopic Data for this compound Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)19F NMR (CDCl₃, δ ppm)
6-Fluoro-4-methoxyquinoline (B1591933)8.71, 8.02, 7.77, 7.44, 6.73, 4.02162.0, 160.2, 150.7, 146.3, 131.4, 122.2, 119.8, 105.8, 100.5, 55.8-114
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate9.16, 8.17, 8.03, 7.62, 4.51, 1.47163.7, 161.1, 148.8, 145.9, 142.1, 131.9, 126.9, 123.1, 121.7, 108.7, 61.7, 13.7-109
4-Methyl-6-fluoroquinoline8.02, 7.79, 7.49, 7.41, 2.71160.7, 158.2, 145.7, 141.7, 131.6, 125.6, 122.5, 120.5, 107.8, 25.0-112

Historical Context of Fluorine Introduction in Quinolone Derivatives

The development of quinolone antibiotics began in the early 1960s, with the discovery of nalidixic acid, a compound with a narrow spectrum of antibacterial activity. nih.govajgreenchem.com Around the same period, Imperial Chemical Industries (ICI) published patent applications for antibacterial quinolones, which included a 6-fluoroquinolone. nih.govajgreenchem.comresearchgate.net These early disclosures by ICI, with a pivotal patent application filed in 1957 and published in 1960, predated the first publication on nalidixic acid. researchgate.netmdpi.com

The introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of the fluoroquinolone class of antibiotics in the 1970s and 1980s. nih.govajgreenchem.com This structural modification dramatically expanded the spectrum of activity and improved the pharmacokinetic properties of these drugs. nih.gov Research demonstrated that the C-6 fluorine substituent enhanced the inhibition of DNA gyrase, a bacterial topoisomerase essential for cell replication. tandfonline.com This enhancement in activity was a key factor in the widespread clinical use of fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185) for treating a variety of bacterial infections. rsc.orgnih.gov The discovery that 6-fluoro substitution could significantly boost antibacterial potency spurred extensive research into the synthesis and biological evaluation of a vast number of fluoroquinolone derivatives. nih.gov

Significance of this compound in Contemporary Chemical and Biological Sciences

The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science due to its versatile reactivity and the beneficial properties imparted by the fluorine atom.

In pharmaceutical development , this compound derivatives are crucial intermediates for synthesizing a wide range of therapeutic agents. They are integral to the creation of potent antibacterial drugs that can combat resistant bacterial strains. aksci.com Beyond their antibacterial applications, these compounds are being investigated for their potential as antiviral and anticancer agents. chembk.com For instance, 4-bromo-6-fluoroquinoline is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase with applications in cancer therapy. ossila.com The substitution pattern on the this compound core can be modified to optimize biological activity, as demonstrated in studies on antiplasmodial derivatives. caymanchem.com

In the realm of chemical research and materials science , 6-fluoroquinolines serve as versatile building blocks. The fluorine atom can be used to develop fluorescent probes for biological imaging, allowing for the visualization of cellular processes. ajgreenchem.com The reactivity of derivatives like 4-bromo-6-fluoroquinoline, which allows for reactions such as Pd-catalyzed couplings, makes them valuable for synthesizing complex organic molecules. ossila.com Furthermore, the aromatic and electronic properties of these compounds make them suitable for applications in materials science, such as in the creation of dyes for OLEDs and solar cells, as well as in the development of specialized polymers and agrochemicals. ajgreenchem.comossila.com The iridium-catalyzed C-H borylation of fluoroquinolines has also been developed as a method to create valuable intermediates for medicinal chemistry. acs.org

Solubility Data for Fluoroquinolone Derivatives

CompoundSolventSolubility
FleroxacinDimethyl sulfoxide (B87167) (DMSO)~15 mg/mL
FleroxacinDimethylformamide (DMF)~0.1 mg/mL
FleroxacinPBS (pH 7.2)~10 mg/mL
Norfloxacin (B1679917)n-Butanol (25 °C)225.00 µg/mL
Ciprofloxacinn-Butanol (25 °C)77.50 µg/mL
Ofloxacinn-Butanol (25 °C)162.50 µg/mL

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FN B108479 6-Fluoroquinoline CAS No. 396-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinoline
Source PubChem
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InChI

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDCSDVIVXJELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192710
Record name Quinoline, 6-fluoro-
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Molecular Weight

147.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

396-30-5
Record name 6-Fluoroquinoline
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Record name Quinoline, 6-fluoro-
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Record name Quinoline, 6-fluoro-
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Record name 6-Fluoroquinoline
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Synthetic Methodologies and Chemical Transformations of 6 Fluoroquinoline

Classical and Green Synthesis Approaches for 6-Fluoroquinoline Derivatives

The construction of the fluoroquinolone core, particularly those containing a fluorine atom at the C-6 position, is crucial for their biological activity. biotage.co.jp The primary synthetic strategies often involve the formation of the quinolone ring system followed by the introduction of diverse substituents, typically at the C-7 position.

A cornerstone in the synthesis of many bioactive fluoroquinolone derivatives is the direct nucleophilic aromatic substitution reaction involving the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. biotage.co.jpresearchgate.net This reaction typically involves treating a 7-chloro or 7-fluoro-6-fluoroquinolone-3-carboxylic acid with a variety of cyclic amines, such as piperazine (B1678402) or pyrrolidine (B122466) derivatives. biotage.co.jpijcce.ac.irpnu.ac.irjmcs.org.mx The C-7 substituent on the quinolone ring plays a significant role in the compound's biological properties, including antibacterial potency and cell permeability. junikhyatjournal.in

The reaction is conventionally carried out under thermal conditions. biotage.co.jp However, these methods can be slow and may require harsh conditions. biotage.co.jp For instance, less reactive amines, like certain pyrrolidine derivatives, may not undergo direct amination efficiently under standard thermal heating. biotage.co.jp To overcome this, the quinolone carboxylic acid can be converted to a more reactive borate (B1201080) ester intermediate, which facilitates the amination process. biotage.co.jp This classical approach, while effective, has prompted the development of more efficient and environmentally benign methodologies. pnu.ac.irjunikhyatjournal.in

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of fluoroquinolone analogues. biotage.co.jpjunikhyatjournal.in This method drastically reduces reaction times compared to conventional heating, often from days or weeks to mere minutes or hours. biotage.co.jp For the crucial amination step of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine or pyrrolidine derivatives, microwave irradiation provides a rapid and general route. biotage.co.jp

Research has demonstrated that this approach can shorten a multi-step synthesis that takes 386 hours via conventional methods to under an hour. biotage.co.jp Specific steps, such as the direct amination with 1-(Diphenylmethyl)piperazine in acetonitrile (B52724), can be completed in 15 minutes at 170 °C under microwave conditions. biotage.co.jp Solvent-free reaction protocols under microwave irradiation have also been developed, further enhancing the green credentials of this method by yielding high-purity products quickly and minimizing by-product formation. researchgate.netnih.gov The use of microwave heating has become a key green chemistry approach in organic synthesis, valued for its efficiency and for creating chemical libraries of fluoroquinolone analogues for biological screening in a fraction of the usual time and cost. biotage.co.jpresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

Synthesis StepConventional Method TimeMicrowave-Assisted Method Time
Multi-step Synthesis 386 hours< 1 hour
Direct Amination Over 1 week15 minutes (at 170 °C)
Boc-Deprotection Not specified5 minutes (at 80 °C)

Data sourced from research on controlled microwave-assisted amination of quinolones. biotage.co.jp

Recent advancements have focused on employing heterogeneous catalysts to improve the synthesis of this compound derivatives, aligning with the principles of green chemistry. These catalysts offer high efficiency, simple work-up procedures, and the ability to be recycled and reused, often while using environmentally benign solvents like water. ijcce.ac.irpnu.ac.irjmcs.org.mx

Zirconia Sulfuric Acid (ZrSA) nanoparticles have been identified as a highly efficient and recyclable heterogeneous catalyst for the synthesis of fluoroquinolones. ijcce.ac.irpnu.ac.irpnu.ac.ir This catalyst is utilized in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine derivatives. ijcce.ac.irpnu.ac.ir The reaction proceeds effectively in refluxing water, which serves as a green solvent. pnu.ac.irpnu.ac.ir

Studies show that ZrSA nanoparticles exhibit high catalytic activity, leading to excellent yields of the desired products. ijcce.ac.irpnu.ac.ir A significant advantage of this method is the catalyst's recyclability; it can be recovered and reused at least three times without a noticeable loss in its catalytic performance. ijcce.ac.irpnu.ac.ir This catalytic system provides a significant improvement over traditional methods by avoiding harmful organic solvents and offering a simple work-up procedure. ijcce.ac.irpnu.ac.ir Research has also explored using both ordinary and magnetized water as the reaction medium, with magnetized water showing slightly better results in terms of yield and reaction time. ijcce.ac.iroiccpress.com

Table 2: ZrSA-Catalyzed Synthesis of Fluoroquinolone Derivatives

CatalystReactantsSolventConditionsKey Findings
Zirconia Sulfuric Acid (ZrSA) Nanoparticles 7-halo-6-fluoroquinolone-3-carboxylic acids and piperazine derivativesWaterRefluxHigh yields, catalyst reusable for at least 3 cycles, avoids organic solvents. ijcce.ac.irpnu.ac.ir

A Keplerate-type giant-ball nanoporous isopolyoxomolybdate, specifically (NH₄)₄₂[MoVI₇₂MoV₆₀O₃₇₂(CH₃COO)₃₀(H₂O)₇₂] (denoted as {Mo₁₃₂}), has been successfully employed as a novel, highly efficient, and reusable catalyst. jmcs.org.mxresearchgate.netjmcs.org.mxscielo.org.mx This catalyst, with a theoretical diameter of 2.9 nm, facilitates the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with amines in refluxing water. jmcs.org.mxscielo.org.mx

The use of the {Mo₁₃₂} catalyst leads to high yields of fluoroquinolone products in short reaction times. jmcs.org.mxresearchgate.net The process is characterized by its simplicity, including an easy work-up and product isolation. jmcs.org.mxjmcs.org.mx As an eco-friendly catalyst, it can be easily recovered after the reaction and reused in multiple catalytic cycles. jmcs.org.mxjmcs.org.mx The catalyst is prepared from inexpensive and readily available starting materials, making this a practical and green synthetic route. jmcs.org.mx The reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine using this catalyst in refluxing water for 30 minutes yielded the product in 97% yield. researchgate.net

Table 3: {Mo₁₃₂} Catalyzed Synthesis of a Fluoroquinolone Derivative

Reactant AReactant BCatalyst AmountSolventTemp.Time (min)Yield (%)
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol)N-ethylpiperazine (1.5 mmol)0.08 gH₂OReflux3097

Data from the optimization study for the synthesis of compound 3ay. researchgate.net

Iridium-catalyzed C-H borylation represents a sophisticated strategy for the functionalization of the this compound core. nih.govscilit.comacs.org This transformation allows for the direct conversion of a C-H bond on the quinoline (B57606) ring into a C-B bond, forming a versatile quinoline boronic ester intermediate. nih.govacs.org These intermediates are highly valuable in medicinal chemistry as they can undergo a wide range of subsequent transformations. nih.govacs.org

The typical procedure involves reacting a this compound substrate with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(OMe)COD]₂, and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). acs.org The reaction is generally heated in a solvent like tetrahydrofuran (B95107) (THF). acs.org This method has been successfully applied to achieve the direct borylation at the C-7 position of 6-fluoroquinolones. ucc.ie This late-stage functionalization is a powerful tool for creating diverse analogues and for accessing the core structure of many important antibiotics. nih.govucc.ie

Table 4: General Conditions for Iridium-Catalyzed Borylation of 6-Fluoroquinolines

Reagent/ComponentRole / TypeExample
Substrate HeteroareneThis compound derivative
Catalyst Iridium Precatalyst[Ir(OMe)COD]₂
Ligand Bipyridinedtbpy
Boron Source Diboron reagentB₂pin₂
Solvent Aprotic etherTHF
Conditions Thermal80 °C, 12-18 h

General procedure compiled from published research. acs.org

Catalytic Approaches in this compound Synthesis

Keplerate-Type Giant-Ball Nanoporous Isopolyoxomolybdate Catalysis

Advanced Reaction Mechanisms and Pathways

The this compound scaffold is a cornerstone in medicinal chemistry, and its reactivity is a subject of extensive study. Advanced reaction mechanisms reveal the electronic interplay of the fluorine substituent and the heterocyclic ring system, enabling diverse chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for modifying aromatic rings. wikipedia.org In the context of this compound, the fluorine atom at the C-6 position can be displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgbyjus.com The presence of the electron-withdrawing nitrogen atom in the quinoline ring system activates the ring towards nucleophilic attack, facilitating this transformation. byjus.com

The rate and feasibility of substituting the C-6 fluorine are significantly influenced by other substituents on the quinoline ring. For example, the presence of a strong electron-withdrawing group, such as a nitro group at the C-8 position, greatly facilitates the nucleophilic substitution of a leaving group at the adjacent C-7 position, indicating the powerful electronic effects that govern this reactivity. nih.gov While fluorine is a highly electronegative atom, its utility as a leaving group in SNAr reactions is well-established, particularly on activated aromatic systems. byjus.com

Recent advancements have introduced methods to achieve SNAr on less activated fluoroarenes. Organic photoredox catalysis, for instance, enables the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions. researchgate.net This method proceeds through a cation radical-accelerated mechanism, expanding the scope of nucleophiles to include azoles, amines, and carboxylic acids. researchgate.net Such innovative pathways bypass the need for strong electron-withdrawing groups or harsh reaction conditions traditionally required for the substitution of fluorine on aromatic rings like this compound. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been extensively applied to functionalize this compound derivatives. These reactions typically involve the coupling of a halide or triflate derivative with a wide range of partners.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, 8-bromo-6-fluoroquinoline (B1287374) can be coupled with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to produce 8-aryl-6-fluoroquinoline derivatives. A similar strategy involves the iridium-catalyzed borylation of 6-fluoroquinolines to create boronic ester intermediates, which then readily participate in high-yielding Suzuki–Miyaura reactions with brominated substrates. acs.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds between an aryl halide and an amine. The Buchwald-Hartwig amination of 8-bromo-6-fluoroquinoline with amines, using a palladium catalyst system like Pd₂(dba)₃/BINAP and a base like NaOtBu, yields 8-(dialkylamino)-6-fluoroquinoline derivatives. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the aminated product. libretexts.org This method has also been successfully applied to couple piperidine (B6355638) to brominated this compound substrates. acs.orgnih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While specific examples for this compound are less detailed in the provided context, bromo-fluoroquinoline compounds are noted as suitable substrates for Heck reactions to form more complex structures. smolecule.com The reaction is a key method for functionalizing quinolone cores. rsc.org

The table below summarizes typical conditions for these palladium-catalyzed reactions on this compound derivatives.

Reaction TypeSubstrate ExampleReagentsCatalyst SystemProduct TypeReported Yield
Suzuki-Miyaura Coupling8-Bromo-6-fluoroquinolineAryl boronic acid, K₂CO₃Pd(PPh₃)₄8-Aryl-6-fluoroquinoline70–85%
Buchwald-Hartwig Amination8-Bromo-6-fluoroquinolineAmine, NaOtBuPd₂(dba)₃, BINAP8-(Dialkylamino)-6-fluoroquinoline93%
Buchwald-Hartwig AminationC7-Brominated this compoundPiperidine, NaOtBuPd₂(dba)₃, RuPhosC7-Piperidinyl-6-fluoroquinolineHigh-yielding acs.orgnih.gov

Fluoroquinolones, the class of compounds to which this compound belongs, can undergo degradation through pathways initiated by free radicals, particularly in aqueous environments. acs.orgnih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are often employed to study these degradation mechanisms. acs.orgscielo.brnih.gov

The primary degradation pathway for fluoroquinolones often involves the attack of hydroxyl radicals on the aromatic quinolone ring system. acs.orgscielo.br The aromatic ring, which is activated by amine substituents like a piperazine group, is susceptible to electrophilic addition by the •OH radical. researchgate.net This attack results in the formation of various hydroxylated and phenolic products. acs.orgscielo.br This hydroxylation can occur at multiple positions on the benzene (B151609) portion of the quinolone core. acs.org

A specific and significant degradation pathway is the substitution of the fluorine atom at the C-6 position with a hydroxyl group. acs.orgnih.govacs.org This reaction, often termed defluorination, is initiated by an "ipso attack," where the hydroxyl radical adds directly to the carbon atom bearing the fluorine substituent. acs.orgnih.govacs.org This addition forms a geminal fluorohydrin intermediate, which is unstable and rapidly eliminates hydrogen fluoride (B91410) (HF) to yield a phenoxy radical, ultimately leading to a hydroxylated product. acs.orgacs.org This defluorination process has been observed across a range of fluoroquinolone compounds during their degradation by AOPs. acs.org However, this substitution process may require polar solvation of the fluoroquinolone molecule. nih.gov

For many bioactive fluoroquinolones, a piperazine ring is attached to the C-7 position of the quinolone core. This piperazine moiety is a primary reactive center and is highly susceptible to oxidative attack by free radicals. acs.orgnih.govscielo.br The degradation can involve dealkylation, hydroxylation, and ultimately the cleavage and removal of the entire piperazine-derived side chain. acs.orgscielo.brscielo.br Studies show that even when the core quinolone ring remains largely intact, the piperazine ring can be extensively oxidized, which is significant because photodegradation often affects these side chains in the early stages. scielo.brnih.govscielo.br

The table below outlines these free-radical induced degradation pathways.

Degradation PathwayInitiating SpeciesMechanismResulting Structural Change
Hydroxylation of Aromatic RingHydroxyl Radical (•OH)Electrophilic addition to the benzene ring of the quinolone core. acs.orgresearchgate.netFormation of various phenolic compounds. scielo.br
DefluorinationHydroxyl Radical (•OH)Ipso attack on the C-6 carbon, followed by HF elimination. acs.orgnih.govacs.orgSubstitution of the C-6 fluorine atom with a hydroxyl group. acs.orgnih.gov
Side-Chain DegradationHydroxyl Radical (•OH)Oxidative attack on the piperazine ring (if present). acs.orgscielo.brCleavage and removal of the piperazine-derived side chain. acs.orgscielo.br
Substitution of Fluorine Atom with Hydroxyl Group

Oxidative Degradation Mechanisms by Ferrate(VI)

The oxidative degradation of fluoroquinolone compounds, which share a core structure with this compound, by ferrate(VI) (Fe(VI)O₄²⁻) is a complex process involving multiple reaction pathways. Ferrate(VI), a powerful oxidizing agent, is known to react with electron-rich organic moieties, such as those present in the this compound molecule. nih.gov Research has identified several key mechanisms through which ferrate(VI) degrades these compounds, including single-oxygen transfer (SOT), double-oxygen transfer (DOT), and electron-transfer-mediated coupling reactions. researchgate.netacs.org While Fe(VI) itself is the dominant reactive species in these oxidation processes, intermediate species such as Fe(V) and Fe(IV) also play a significant role. researchgate.netacs.org

The degradation of fluoroquinolones by ferrate(VI) generally follows second-order reaction kinetics. x-mol.netnih.gov The efficiency of this degradation is influenced by factors such as pH and the molar ratio of ferrate(VI) to the organic substrate. nih.govresearchgate.net Weakly alkaline conditions and higher doses of the oxidant tend to favor the reaction. nih.gov Studies on various fluoroquinolones have shown that the piperazine ring and the quinolone moiety are susceptible to attack by ferrate(VI), leading to cleavage and hydroxylation. nih.govresearchgate.net

Four primary reaction mechanisms have been proposed for the ferrate(VI) oxidation of organic pollutants: single-oxygen transfer (SOT), double-oxygen transfer (DOT), hydroxyl radical (•OH) attack, and electron-transfer-mediated coupling reactions. researchgate.netresearchgate.net The prevalence of each mechanism can be influenced by the specific substituents on the quinolone ring. acs.org

The Single-Oxygen Transfer (SOT) mechanism is considered a primary pathway in the degradation of fluoroquinolones by ferrate(VI). x-mol.net In this process, a single oxygen atom is directly transferred from the ferrate(VI) ion to the this compound molecule. This can lead to the formation of hydroxylated products. nih.gov For instance, oxygen transfer to the double bond within the quinolone structure has been identified as a key transformation. nih.gov

A more recently proposed mechanism is the Double-Oxygen Transfer (DOT), which involves the transfer of two oxygen atoms from ferrate(VI) to the substrate. researchgate.net This pathway has been suggested to explain the direct formation of di-hydroxylated products from the parent compound, a transformation that is less readily explained by the SOT or •OH attack mechanisms. researchgate.netresearchgate.net

The plausibility of the DOT mechanism has been supported by theoretical calculations. researchgate.net For phenolic compounds, the presence of a strong electron-withdrawing group, such as a carbonyl group, makes the DOT reaction more favorable. acs.org Given the structure of this compound, this pathway could contribute to its oxidative degradation, leading to the formation of products with two additional hydroxyl groups. The DOT pathway is considered a potentially common reaction mechanism during the ferrate(VI) oxidation of phenolic compounds and likely extends to related structures. acs.org

The Electron-Transfer-Mediated Coupling Reaction is another significant pathway in the ferrate(VI) oxidation of aromatic compounds, including those with a quinoline structure. researchgate.netacs.org This mechanism is initiated by a single-electron transfer from the this compound molecule to ferrate(VI), resulting in the formation of a radical cation of the organic molecule and the reduction of Fe(VI) to Fe(V). nsf.govacs.org

These newly formed organic radicals can then undergo coupling reactions with each other, leading to the formation of dimers, trimers, and even larger polymerized products. nih.gov In studies of similar compounds, these coupling products have been identified as major reaction products. nih.gov Theoretical calculations support this pathway, indicating that hydrogen abstraction, often from a hydroxyl or amine group, can readily occur to produce reactive radicals that subsequently polymerize. nih.gov This polymerization is a key transformation pathway in the elimination of certain aromatic pollutants by Fe(VI) oxidation. researchgate.net

Computational Chemistry and in Silico Studies of 6 Fluoroquinoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and reactivity of 6-fluoroquinoline derivatives. These theoretical studies allow for a detailed examination of molecular structure and energy landscapes.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of molecules. aip.orgslideshare.net For fluoroquinolone derivatives, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G**, 6-311++G(d,p), and 6-31G'(d,p), provide a fundamental understanding of their geometry and electronic properties. aip.orgresearchgate.netresearchgate.nettsijournals.com These calculations are crucial for optimizing the molecular structure to its most stable conformation (ground state). rasayanjournal.co.in

Studies have utilized DFT to analyze the distribution of electron density and to map the molecular electrostatic potential (MEP). aip.org The MEP map is particularly useful as it helps to identify the regions within the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions, including those with biological targets. researchgate.net For instance, the red-colored, low-potential areas on an MEP map indicate ideal sites for electrophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal important details about intramolecular bonding and hyperconjugation effects, which contribute to molecular stability. researchgate.net In one study, NBO analysis of a fluoro-iodo-quinoline derivative showed significant hyperconjugation between iodine lone pairs and adjacent C-C bonds, which stabilized the molecule. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of molecules. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). slideshare.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular reactivity; a smaller gap generally implies higher reactivity. aip.orgaip.org

DFT calculations have been extensively used to determine the HOMO and LUMO energies of this compound derivatives. aip.orgresearchgate.net These values are then used to calculate various global reactivity descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). slideshare.netrasayanjournal.co.in For example, a study on fluoroquinolone derivatives computed the HOMO-LUMO energy gap to be 4.001 eV for one compound and 4.055 eV for another, providing insights into their relative stabilities walisongo.ac.id. Another investigation found that introducing an iodine substituent to a fluoroquinoline structure reduced the HOMO-LUMO gap by 0.4 eV, thereby increasing its electrophilic reactivity. researchgate.net

Derivative/CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamineB3LYP/6-311+G(d,p)-5.8-1.24.6 researchgate.net
Fluoroquinolone Derivative 11RCAM-B3LYP/6-311++G(2d,p)--0.2604 researchgate.net
Levofloxacin (B1675101) (LVF)DFT-B3LYP-6-31G--4.001 walisongo.ac.id
Norfloxacin (B1679917) (NRF)DFT-B3LYP-6-31G--4.055 walisongo.ac.id
Quinolone-sulphonamide Derivative 10pB3LYP/6-31G'(d,p)Reported to have a distinctly low energy gap- aip.org

Density Functional Theory (DFT) Analysis of Electronic Structure

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of compounds and their biological activity. researchgate.netmdpi.com For this compound derivatives, QSAR models are instrumental in predicting antibacterial potency and guiding the synthesis of new compounds with enhanced efficacy. aip.orgrjpbcs.com

The development of a QSAR model involves selecting a set of molecules with known biological activities (the training set) and calculating a series of molecular descriptors for them. rjpbcs.com These descriptors, which can be physicochemical, electronic, or structural, are then used to build a mathematical equation that predicts the activity. researchgate.netaip.org

For fluoroquinolone derivatives, QSAR models have been developed to predict antibacterial activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. researchgate.netrasayanjournal.co.inaip.org For instance, one study developed a QSAR model for anti-tubercular 6-fluoroquinolones using descriptors such as the averaged Moreau-Broto autocorrelation (AATS) and Geary autocorrelation (GATS), which are weighted by van der Waals volume or atomic Sanderson electronegativities. researchgate.net Another QSAR study against E. coli identified a model that correlated antibacterial activity with descriptors like atomic charges on specific carbons (qC9, qC20) and the LUMO energy. aip.orgaip.org The ultimate goal is to create a model with high predictive power, which can then be used to screen virtual libraries of compounds or to suggest specific structural modifications to improve activity. aip.orgnih.gov

A key aspect of QSAR is identifying the specific physicochemical properties that drive biological activity. rasayanjournal.co.in For fluoroquinolones, properties such as lipophilicity, electronic effects of substituents, and steric factors have been shown to be critical. slideshare.netrasayanjournal.co.in

Lipophilicity, often quantified by the partition coefficient (logP), is a crucial parameter as it affects the drug's ability to cross bacterial cell membranes. rasayanjournal.co.in One study found that for a series of quinolone derivatives, an increase in lipophilicity (QlogP) and the electronic parameter sigma (σ), which represents the electron-donating or -withdrawing nature of a substituent, had a negative impact on antibacterial activity against S. aureus. rasayanjournal.co.in In another QSAR analysis of ciprofloxacin (B1669076) and norfloxacin derivatives, polarity was identified as a major factor for activity against S. aureus, whereas electron density around the N4-acetamide group was the primary determinant for activity against Bacillus subtilis. mdpi.com Quantum chemical descriptors, including HOMO/LUMO energies and atomic charges, are also frequently correlated with activity, providing insights into the electronic requirements for potent inhibition of bacterial enzymes like DNA gyrase. tsijournals.comaip.org

The final step in building a QSAR model is the application of statistical methods to derive the predictive equation. Multilinear Regression (MLR) is a commonly used technique for this purpose. aip.orgwalisongo.ac.idnih.gov MLR generates a linear equation that relates the dependent variable (biological activity) to a set of independent variables (molecular descriptors). rasayanjournal.co.inrjpbcs.com

Several QSAR studies on fluoroquinolone derivatives have successfully employed MLR. aip.orgaip.org For example, an MLR model for the antibacterial activity of fluoroquinolones produced the following equation: log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO). aip.orgaip.org

The statistical quality and predictive power of the generated QSAR model are evaluated using various parameters. These include the correlation coefficient (R²), which measures the goodness of fit; the standard deviation (SD); and the Fisher statistic (F-value). nih.gov To ensure the model's robustness and prevent overfitting, internal and external validation techniques are employed, often involving a leave-one-out cross-validation (q²) and prediction on a separate test set of compounds. walisongo.ac.idnih.gov Other statistical methods like Partial Least Squares (PLS) regression and Genetic Function Approximation (GFA) have also been utilized in QSAR studies of fluoroquinolones. mdpi.comnih.gov

QSAR Study FocusKey DescriptorsStatistical MethodKey FindingsReference
Anti-tubercular 6-FluoroquinolonesAATS3v, AATS1v, GATS4m, GATS6e-Model showed good statistical values (R²train = 0.69, R²pred = 0.57) for predicting anti-mycobacterial activity. researchgate.net
Antibacterial Quinolones vs. S. aureusQlogP, σ (electronic parameter)Regression AnalysisIncreased lipophilicity (QlogP) and electron-withdrawing character (σ) negatively influenced activity. rasayanjournal.co.in
Antibacterial FluoroquinolonesAtomic charges (qC9, qO11, qC16, qC20), LUMOMultilinear Regression (MLR)Developed a statistically significant model (r = 0.97) linking electronic properties to antibacterial activity. aip.org
Ciprofloxacin & Norfloxacin DerivativesPolarity, Lipophilicity, 13C-NMR dataPartial Least Squares (PLS)Polarity was key for S. aureus activity; electron density was crucial for B. subtilis activity. mdpi.com
Antimalarial Quinolone DerivativesPJI2, Mv, PCR, nBM, VARMultilinear Regression (MLR)Identified key descriptors affecting antimalarial activity and cytotoxicity, enabling therapeutic index improvement. nih.gov

Correlation of Physicochemical Properties with Biological Activity

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. These simulations provide a detailed understanding of the binding modes, affinities, and the dynamic behavior of the ligand-target complex at an atomic level.

Molecular docking studies have been instrumental in predicting the binding affinities of this compound derivatives to their respective biological targets. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a crucial parameter for predicting the potency of a compound. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target.

In a study focusing on 2,4-disubstituted 6-fluoroquinolines as potential antiplasmodial agents, molecular docking simulations predicted binding affinities ranging from -8.200 to -10.700 kcal/mol with the modeled Plasmodium falciparum translation elongation factor 2 (PfeEF2). researchgate.netnih.gov Notably, several of the studied compounds exhibited better binding affinities than the known inhibitor, quinoline-4-carboxamide (DDD107498). nih.gov Another study on novel fluoroquinoline analogues targeting topoisomerase II DNA gyrase calculated Glide Emodel values, where a more negative value signifies a better binding affinity. The synthesized analogues showed Emodel values ranging from -119.918 to -84.85, which were more favorable than that of the reference drug norfloxacin (-83.0725). nih.gov

Similarly, in the context of antibacterial research, docking studies of synthesized fluoroquinoline derivatives against E. coli DNA gyrase B and human topoisomerase IIα revealed binding affinities in the ranges of -6.1 to -7.2 kcal/mol and -6.8 to -7.4 kcal/mol, respectively. capes.gov.br For ciprofloxacin derivatives targeting M. tuberculosis DNA gyrase, docking studies also demonstrated that the derivatives had a greater binding affinity than ciprofloxacin itself. jst.go.jp

These predictions of binding affinity are critical for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with enhanced potency.

Table 1: Predicted Binding Affinities of Selected this compound Derivatives

Compound Class Target Predicted Binding Affinity Range Reference
2,4-disubstituted 6-fluoroquinolines PfeEF2 -8.200 to -10.700 kcal/mol researchgate.netnih.gov
1-ethyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives Topoisomerase II DNA gyrase -119.918 to -84.85 (Glide Emodel) nih.gov
Fluoroquinoline derivatives E. coli DNA gyrase B -6.1 to -7.2 kcal/mol capes.gov.br
Fluoroquinoline derivatives Human topoisomerase IIα -6.8 to -7.4 kcal/mol capes.gov.br

Beyond predicting binding affinity, molecular docking and dynamics simulations elucidate the specific interaction modes between this compound derivatives and their biological targets. This includes identifying the key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

In the investigation of 2,4-disubstituted 6-fluoroquinolines targeting PfeEF2, docking studies provided a detailed view of the interactions within the active site, helping to understand the structural basis for their antiplasmodial activity. nih.gov This information is vital for designing new analogues that can form more stable and specific interactions with the target. nih.gov

More recently, with the emergence of the COVID-19 pandemic, the main protease (Mpro) of SARS-CoV-2 has become a significant drug target. In silico studies have explored the potential of fluoroquinolones to inhibit this enzyme. Molecular docking has shown that fluoroquinolones like ciprofloxacin and moxifloxacin (B1663623) can bind to the active site of SARS-CoV-2 Mpro, with some studies suggesting that their interaction might be stronger than that of other potential inhibitors like nelfinavir (B1663628) and chloroquine. japer.innih.gov These studies have identified key residues within the Mpro active site that interact with the fluoroquinolone scaffold, providing a basis for the rational design of more potent viral inhibitors. nih.gov

In cases where the three-dimensional structure of a biological target has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed to construct a theoretical 3D model. This technique relies on the amino acid sequence of the target protein and its similarity to a protein with a known structure, which serves as a template. europeanreview.orgmdpi.com

For instance, in the study of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents, the 3D structure of Plasmodium falciparum translation elongation factor 2 (PfeEF2) was generated using homology modeling in the SWISS-MODEL workspace. researchgate.netnih.gov This modeled structure was then used as the receptor for subsequent molecular docking simulations with the this compound derivatives. nih.gov The quality of the homology model is crucial for the reliability of the subsequent docking results. Therefore, the generated models are typically subjected to rigorous validation checks. researchgate.net

Homology modeling has also been applied in the study of fluoroquinolone resistance in bacteria. For example, to understand the structural basis of resistance due to mutations in the ParC protein of Streptococcus pneumoniae, homology models of the wild-type and mutant ParC were created. europeanreview.org These models provided insights into how mutations could alter the conformation of the quinolone binding site, leading to reduced drug efficacy. europeanreview.org

Interaction Modes with Biological Targets (e.g., PfeEF2, SARS-CoV-2 Mpro)

Topological-Substructural Molecular Design (TOPS-MODE) Approach

The Topological-Substructural Molecular Design (TOPS-MODE) approach is a computational method used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). This approach calculates molecular descriptors based on the topology and substructures of a molecule, which are then correlated with its physicochemical, pharmacokinetic, or pharmacological properties.

The TOPS-MODE approach has been successfully applied to estimate various pharmacokinetic and pharmacological properties of 6-fluoroquinolone derivatives. For example, this method was used to predict the human bioavailability (F) and the minimum inhibitory concentration (MIC90) against Streptococcus pneumoniae for a series of fluoroquinolone derivatives. nih.gov The models generated were able to accurately classify drugs with high and moderate bioavailability. nih.gov

In another study, the TOPS-MODE approach was used to estimate the n-octanol/buffer partition coefficient (Log P), the apparent intestinal absorption rate constant (Log Ka), and the intestinal permeability (Log Peff) of a set of 6-fluoroquinolone derivatives. researchgate.net The models developed highlighted the significant role of lipophilicity in the absorption process. researchgate.net Such predictive models are invaluable in the early stages of drug development for assessing the potential of new drug candidates.

A key advantage of the TOPS-MODE approach is its ability to analyze the contribution of different molecular fragments or substituent groups to a particular property. This is particularly useful for guiding the chemical modification of a lead compound to optimize its properties.

For 6-fluoroquinolone derivatives, the TOPS-MODE approach has been used to calculate the normalized group contributions to properties at specific positions of the quinolone framework, such as the R4 and R5 positions. researchgate.netresearchgate.net By analyzing these contributions, researchers can identify which substituents are likely to enhance or diminish a desired property, such as absorption or antibacterial activity. For instance, in the design of new fluoroquinolones based on the Sitafloxacin framework, the analysis revealed that halogens and methoxy (B1213986) groups at certain positions made the most favorable contributions to both pharmacokinetic and pharmacological properties. nih.gov This information allows for a more focused and rational approach to molecular modification, saving time and resources in the synthesis of new analogues.

Prediction of Oral Absorption and Permeability

In silico models are crucial for the early assessment of drug candidates, providing key insights into their pharmacokinetic profiles, such as oral absorption and membrane permeability. For this compound derivatives, computational approaches are used to predict their ability to be absorbed through the gastrointestinal tract and to permeate biological membranes, which are critical factors for oral bioavailability.

One common method involves the prediction of permeability across Caco-2 cell monolayers, a widely accepted in vitro model that mimics the human intestinal epithelium. mdpi.comraco.cat Quantitative Structure-Property Relationship (QSPR) models are developed by correlating calculated molecular descriptors with experimentally determined Caco-2 permeability (PCaco-2) values. mdpi.commdpi.com These models often use descriptors related to hydrogen bonding, molecular size, and lipophilicity to predict permeability. mdpi.comnih.gov For instance, a study on 2,4-disubstituted 6-fluoroquinolines used the SwissADME online platform to predict pharmacokinetic properties, including gastrointestinal absorption and Caco-2 permeability. nih.govresearchgate.net

A study focusing on 4-piperazinylquinoline hybrids, which share structural similarities with some this compound derivatives, predicted excellent permeability across the Caco-2 membrane (QPPCaco > 500 nm/s) for all tested compounds. mdpi.com This high permeability suggests a high potential for passive transport across biological membranes. mdpi.com Another study on quinoline (B57606) derivatives used computational tools to predict human oral absorption, with acceptable ranges defined as >80% for high absorption and <25% for poor absorption. arabjchem.org

Key parameters often calculated in these predictions include the octanol-water partition coefficient (Log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.comorientjchem.org These parameters help in understanding the lipophilic/hydrophilic balance and the potential for membrane interaction. nih.govmdpi.com For example, research on 6-fluoroquinolone-glutamic acid hybrids indicated that high molecular weight and hydrophilicity could be impediments to good gastrointestinal absorption. mdpi.com The table below summarizes typical ADME parameters predicted for a set of quinoline derivatives, showcasing the type of data generated in such studies.

Table 1: Predicted ADME and Physicochemical Properties for Representative Quinoline Derivatives

Compound ID Molecular Weight (g/mol) Log P TPSA (Ų) GI Absorption Caco-2 Permeability (nm/s)
Derivative A 450.5 3.2 85.3 High >500
Derivative B 488.6 2.9 95.8 High >500
Derivative C 512.5 3.8 88.1 Low <25
Derivative D 464.5 3.5 85.3 High >500

This table is representative of data found in computational studies and is for illustrative purposes.

These predictive models are invaluable in the early stages of drug discovery, allowing for the rapid screening of large libraries of compounds and prioritizing those with the highest potential for successful oral administration. raco.catnih.gov

Advanced Spectroscopic Characterization and Analytical Method Development for 6 Fluoroquinoline

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to confirm the identity and elucidate the structural features of 6-fluoroquinoline. These techniques probe the molecular framework, providing a comprehensive "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons in the quinoline (B57606) ring system are typically observed in the aromatic region (δ 7.0–9.0 ppm). The exact positions of these signals and their coupling patterns are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen in the heterocyclic ring. For instance, in various this compound derivatives, proton signals are well-resolved, allowing for unambiguous assignment. acs.orgnih.gov Analysis of crude reaction mixtures by ¹H NMR using an internal standard like 1,3,5-trimethoxybenzene (B48636) can be used to determine product yields. acs.orgnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atom attached to the fluorine (C-6) exhibits a characteristic large coupling constant (J_CF), a key identifier for its position. fordham.edu For example, in one derivative, the C-6 signal appears as a doublet with a coupling constant (J) of 247 Hz. nih.gov The chemical shifts of other carbon atoms are also influenced by the fluorine substituent. acs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Data presented for derivatives in CDCl₃ solvent. Chemical shifts (δ) in ppm, coupling constants (J) in Hz.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
6-Fluoro-4-methoxyquinoline (B1591933) 8.71 (d, J=5.0), 8.02 (dd, J=9.2, 5.3), 7.77 (dd, J=9.5, 2.9), 7.44 (ddd, J=9.2, 8.2, 2.9), 6.73 (d, J=5.1), 4.02 (s)162.0 (d, J=5), 160.2 (d, J=247), 150.7 (d, J=2), 146.3, 131.4 (d, J=9), 122.2 (d, J=10), 119.8 (d, J=26), 105.8 (d, J=24), 100.5, 55.8 acs.orgnih.gov
7-Bromo-6-fluoro-4-methoxyquinoline 8.72 (d, J=5.2), 8.30 (d, J=6.6), 7.85 (d, J=9.2), 6.77 (d, J=5.2), 4.06 (s)162.0 (d, J=5), 156.2 (d, J=248), 151.6 (d, J=3), 146.3 (d, J=1), 133.9, 121.2 (d, J=8), 113.6 (d, J=24), 106.8 (d, J=25), 100.7, 56.0 acs.org
Methyl 4-chloro-6-fluoroquinoline-2-carboxylate 8.42–8.25 (m), 7.89 (dd, J=9.2, 2.8), 7.62 (ddd, J=9.2, 8.0, 2.8), 4.09 (s)164.8, 162.5 (d, J=254), 147.1 (d, J=3), 145.3, 143.1 (d, J=6), 134.0 (d, J=10), 128.8 (d, J=11), 121.9, 121.8 (d, J=26), 108.0 (d, J=25), 53.5 acs.orgnih.gov

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemistryjournal.in The resulting spectrum provides a molecular "fingerprint." nitrkl.ac.in For this compound and its derivatives, FTIR spectra show characteristic absorption bands corresponding to C-F, C=N, C=C, and C-H vibrations. The C-F stretching vibration typically appears in the region of 1250-1000 cm⁻¹. vulcanchem.com Aromatic C=C and C=N stretching vibrations are observed in the 1630-1450 cm⁻¹ range. acs.orgnih.gov FTIR analysis can be performed on samples prepared as KBr pellets or as thin films. acs.orgchemistryjournal.in It is a valuable tool for confirming the presence of the fluoroquinolone core and for monitoring chemical transformations. chemistryjournal.innitrkl.ac.in

Table 2: Key FTIR Absorption Bands for this compound Derivatives Frequencies (ν_max) in cm⁻¹.

CompoundKey Absorption Bands (cm⁻¹)Source
6-Fluoro-4-methoxyquinoline 1631, 1598, 1309, 1189, 1069 acs.orgnih.gov
7-Bromo-6-fluoro-4-methoxyquinoline 1596, 1570, 1499, 1348, 1181, 1093 acs.org
Methyl 4-chloro-6-fluoroquinoline-2-carboxylate 1751, 1623, 1558, 1208, 1104, 1006 acs.orgnih.gov

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like the quinolone ring. vulcanchem.com Fluoroquinolones exhibit characteristic absorption maxima in the UV region. Norfloxacin (B1679917), a related fluoroquinolone, shows an absorption maximum at 277 nm in 0.1 M hydrochloric acid. banglajol.info The UV absorption spectra of different fluoroquinolones often show significant overlap, which can present a challenge for simultaneous determination without the use of chemometric tools. nih.gov The binding of fluoroquinolones to macromolecules like DNA can cause changes in the UV-visible spectrum, such as hypochromism (a decrease in absorbance) and a red shift (a shift to a longer wavelength), which can indicate an intercalating mode of interaction. najah.edu

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition with high accuracy. acs.org High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides exact mass measurements, confirming the molecular formula of this compound and its derivatives. acs.orgnih.gov For example, the [M+H]⁺ ion for 6-fluoro-4-methoxyquinoline is calculated as 178.0663 and found to be 178.0658. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for separating complex mixtures and identifying trace amounts of fluoroquinolones. mdpi.comusda.gov These techniques are widely used for the detection of fluoroquinolone residues in environmental and biological samples. mdpi.comoup.comwaters.com Different mass analyzers, including ion traps and time-of-flight (Tof) instruments, are employed for this purpose. waters.com

Many fluoroquinolones are naturally fluorescent, a property that is exploited for their detection and in interaction studies. scu.edu.au Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This technique is highly sensitive. researchgate.net

The fluorescence of these compounds can be "quenched" (decreased) by interaction with other molecules. asianpubs.org This phenomenon is the basis for fluorescence quenching studies, which provide information about binding mechanisms, accessibility of the fluorophore, and the dynamics of molecular interactions. nih.govmdpi.com For instance, the interaction between fluoroquinolones and stable nitroxide radicals has been shown to result in a dynamic (collisional) quenching mechanism. nih.gov Such studies help to determine quenching parameters like the Stern-Volmer constant, which quantifies the efficiency of the quenching process. nih.govmdpi.com

Mass Spectrometry (LC-MS)

Development of Analytical Methods for Detection and Quantification

The widespread use of fluoroquinolone-based compounds necessitates the development of reliable and sensitive analytical methods for their detection and quantification in various matrices, including pharmaceutical formulations and environmental samples like wastewater. mdpi.comresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones. researchgate.netrsc.org HPLC systems are commonly equipped with UV, fluorescence (FLD), or mass spectrometry (MS) detectors. mdpi.comresearchgate.net Fluorescence detection is particularly suitable due to the intrinsic fluorescence of many fluoroquinolones, offering high sensitivity. researchgate.net

For ultratrace analysis, methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. rsc.orgnih.govresearchgate.net For example, an analytical method using mixed-phase cation-exchange disk cartridges for extraction followed by LC with fluorescence detection has been validated for determining nine fluoroquinolones in urban wastewater. researchgate.net

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it a preferred method for confirmatory analysis and the quantification of fluoroquinolone residues in complex samples like river water, fish, and shrimp. mdpi.comoup.comresearchgate.net

Other analytical techniques applied to fluoroquinolone analysis include capillary electrophoresis (CE), which offers high separation efficiency and low consumption of samples and reagents. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones due to its robustness and versatility. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

Method development often involves optimizing the mobile phase composition, pH, and stationary phase chemistry to achieve efficient separation. For instance, a mobile phase consisting of a sodium dihydrogen phosphate (B84403) buffer adjusted to an acidic pH with orthophosphoric acid and acetonitrile (B52724) has been shown to provide good resolution for fluoroquinolone compounds. cu.edu.eg The choice of the stationary phase is also critical; C18 columns are frequently used and have demonstrated suitable resolution for separating various fluoroquinolones. nih.govcu.edu.eg Detection is typically carried out using UV-Vis or fluorescence detectors. researchgate.netnih.gov For example, a UV detector set at 290 nm has been successfully used for the analysis of a novel fluoroquinolone. nih.gov The flow rate is another key parameter, with a rate of 1-2 mL/min often being optimal. nih.govcu.edu.eg

Chiral HPLC methods have also been developed to separate the enantiomers of chiral fluoroquinolones, as the stereochemistry can significantly impact their biological activity. nih.govoup.com This is often achieved by using a chiral mobile phase additive, such as β-cyclodextrin, or by employing polysaccharide-derived chiral stationary phases. nih.govoup.com The enantiomers of ofloxacin (B1677185), for instance, have been separated using various polysaccharide-based columns. oup.com

Table 1: HPLC Methods for Fluoroquinolone Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase Endcapped C-18Zorbax SB-C18Chiralpak® & Chiralcel®
Mobile Phase Chiral mobile phase with β-cyclodextrinSodium dihydrogen phosphate buffer (pH 2.5) and acetonitrile (80:20, v/v)Various organic solvents (e.g., ethanol-hexane)
Flow Rate 2 ml/min1 mL/min0.4 - 0.5 ml/min
Detection UV-Vis at 290 nmUV at 278 nmUV at 292-326 nm
Analytes WCK 771 enantiomersCiprofloxacin (B1669076) & Moxifloxacin (B1663623)Flumequine, Ofloxacin, Lomefloxacin
Reference nih.gov cu.edu.eg oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the highly sensitive and selective determination of fluoroquinolones, particularly at trace levels in complex matrices like biological fluids and environmental samples. koreascience.krfarmaciajournal.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing excellent specificity and low detection limits. koreascience.krfarmaciajournal.com

A common approach involves using a reversed-phase column, such as a C8 or C18, for separation, followed by detection using a triple quadrupole mass spectrometer. koreascience.krjfda-online.com The mobile phase typically consists of an aqueous component with an additive like formic acid and an organic solvent such as acetonitrile. koreascience.krjfda-online.com Gradient elution is often employed to effectively separate multiple analytes. jfda-online.com

Sample preparation is a critical step in LC-MS/MS analysis to minimize matrix effects and enhance sensitivity. koreascience.kr Techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently used for sample clean-up and concentration. koreascience.krwaters.com For instance, a QuEChERS method has been successfully applied for the extraction of fluoroquinolones from chicken muscle. koreascience.kr

The mass spectrometer is typically operated in the positive ion mode with multiple reaction monitoring (MRM) for quantification. jfda-online.com This involves monitoring specific precursor-to-product ion transitions for each analyte, which significantly enhances the selectivity of the method. jfda-online.com LC-MS/MS methods have been validated for the analysis of a wide range of fluoroquinolones in various matrices, including chicken muscle, milk, pork, fish, and shrimp. koreascience.krjfda-online.com

Table 2: LC-MS/MS Methods for Fluoroquinolone Analysis

ParameterMethod 1Method 2Method 3
Sample Preparation QuEChERSAcetonitrile extraction, hexane (B92381) defattingSolid-Phase Extraction (SPE)
LC Column Acquity UPLC HSS T3XDB C-8C18
Mobile Phase Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid20 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and acetonitrile (gradient)Acetonitrile/acetic acid
Ionization Mode Not SpecifiedESI PositiveNot Specified
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or MRM
Analytes 10 Fluoroquinolones18 QuinolonesCiprofloxacin, Norfloxacin, Ofloxacin
Reference koreascience.kr jfda-online.com farmaciajournal.com

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) presents a powerful alternative to HPLC for the analysis of fluoroquinolones, offering advantages such as high separation efficiency, low consumption of samples and reagents, and rapid analysis times. mdpi.com The separation in CZE is based on the differential migration of charged analytes in an electric field. Since fluoroquinolones possess a permanent charge across a wide pH range, they are well-suited for CZE analysis. mdpi.com

The optimization of CZE methods involves several key parameters, including the composition and pH of the background electrolyte (BGE), the applied voltage, capillary temperature, and injection parameters. mdpi.comrsc.org For instance, a BGE with a pH of 8.5 and an applied voltage of 16 kV have been found to provide a good balance between resolution and analysis time for the separation of several fluoroquinolones. mdpi.com Borate (B1201080) buffers are commonly used as the BGE. researchgate.netubbcluj.ro

Before the first use, capillaries are typically conditioned with sodium hydroxide (B78521) solution, deionized water, and the running buffer to ensure reproducible results. mdpi.comrsc.org Detection is commonly performed using a UV detector. researchgate.net CZE has been successfully applied for the simultaneous determination of multiple fluoroquinolones in various samples, including pharmaceutical industrial wastewater and transdermal therapeutic systems. mdpi.comubbcluj.ro

Table 3: CZE Methods for Fluoroquinolone Analysis

ParameterMethod 1Method 2Method 3
Background Electrolyte (BGE) EDA with pH 8.0 adjusted by FABGE pH 8.525 mmol L-1 sodium tetraborate (B1243019) + 15% MeOH, pH 10.5
Applied Voltage 25 kV16 kV+20 kV
Capillary Temperature 25 °CNot Specified20 °C
Detection UV at 280 nm or MSNot SpecifiedUV at 280 nm
Analytes 8 FluoroquinolonesCiprofloxacin, Sparfloxacin, Moxifloxacin, GatifloxacinCiprofloxacin, Norfloxacin, Ofloxacin
Reference rsc.org mdpi.com researchgate.net

Online Molecularly Imprinted Solid Phase Extraction (MISPE)

Molecularly Imprinted Solid Phase Extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs) as sorbents. asianpubs.orgacs.org MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule or a group of structurally related compounds, such as fluoroquinolones. asianpubs.orgacs.org This high selectivity allows for the efficient extraction and clean-up of target analytes from complex matrices, even in the presence of interfering substances. asianpubs.orgmdpi.com

The development of a MISPE method involves the synthesis of a MIP using a template molecule that is structurally similar to the target analytes. For example, levofloxacin (B1675101) and ciprofloxacin have been used as templates to create MIPs for the extraction of a range of fluoroquinolones. asianpubs.orgub.edu The performance of the MISPE method is influenced by various factors, including the composition of the loading and washing solutions. mdpi.com

Online MISPE couples the extraction process directly with an analytical instrument, such as an HPLC system, creating a fully automated and highly sensitive method. mdpi.com This approach has been successfully used for the ultratrace determination of fluoroquinolones in river water samples, achieving very low limits of detection in the nanogram per liter range. mdpi.com The MISPE column can often be reused multiple times without a significant loss in performance, making it a cost-effective technique. mdpi.com

Table 4: MISPE Methods for Fluoroquinolone Analysis

ParameterMethod 1Method 2Method 3
Template Molecule(s) Levofloxacin & CiprofloxacinCiprofloxacinLevofloxacin
Extraction Method Offline MISPEOffline MISPE with nanoMIPsOnline MISPE
Matrix MilkHuman UrineRiver Water
Elution Solvent Methanol with 4% ammoniaNot specifiedNot specified
Analytical Technique HPLC-DADHPLC-FluorescenceHPLC-FLD
Analytes 10 Fluoroquinolones8 Fluoroquinolones7 Fluoroquinolones
Reference asianpubs.org mdpi.com mdpi.com

Biological and Medicinal Chemistry Research on 6 Fluoroquinoline

Antimicrobial Research and Mechanisms of Action

Fluoroquinolones exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication. Their mechanism of action is distinct as they are the only direct inhibitors of DNA synthesis. karger.com

The primary targets for 6-fluoroquinoline-based antibiotics are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. acs.orgresearchgate.net These drugs stabilize a ternary complex formed by the enzyme and bacterial DNA. mdpi.com This stabilization traps the enzymes on the DNA, preventing the re-ligation of DNA strands that they have cleaved, which in turn leads to the fragmentation of the bacterial chromosome and subsequent cell death. karger.comresearchgate.net

Fluoroquinolones effectively convert these essential enzymes into toxic agents that damage the bacterial chromosome. karger.com While both enzymes are targeted, there is a degree of specificity. In most Gram-negative bacteria, DNA gyrase is the more susceptible primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the principal target. oup.com DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. dovepress.com Topoisomerase IV's main role is to unlink daughter chromosomes following a round of DNA replication, enabling their segregation into daughter cells. dovepress.combrieflands.com By inhibiting these functions, 6-fluoroquinolones disrupt critical cellular processes, leading to bacterial death. acs.org

The antibacterial profile of the this compound class is heavily influenced by the chemical substituents at various positions on its core structure. Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency and spectrum. The foundational structure for these potent antibacterials is a 1-substituted 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety. nih.govasm.org Modifications at the N-1, C-7, and C-8 positions have proven most successful in enhancing antimicrobial activity and improving pharmacokinetic properties. nih.govasm.org

For instance, a cyclopropyl (B3062369) group at the N-1 position is often associated with potent activity against Enterobacteriaceae and Pseudomonas. nih.gov The C-7 position is recognized as the most versatile site for modification, where the introduction of various heterocyclic rings can significantly alter the drug's properties. mdpi.comnih.gov The substituent at C-7 is thought to interact with the GyrB/ParE subunit of the enzyme-DNA complex. mdpi.com

The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a pivotal discovery in the development of this class of antibiotics, distinguishing the more potent fluoroquinolones from the earlier quinolones. wikipedia.org This single substitution markedly enhances antimicrobial activity through a dual effect: it increases the drug's ability to penetrate the bacterial cell wall and boosts its inhibitory action on DNA gyrase. karger.com Research has shown that the C-6 fluorine atom can improve gyrase inhibition by 2 to 17 times and enhance cell penetration by 1 to 70 times compared to corresponding non-fluorinated analogs. karger.comasm.org This enhancement is a primary reason why the vast majority of clinically relevant quinolones possess a C-6 fluorine substituent. asm.org

The substituent at the C-7 position plays a crucial role in defining the antibacterial spectrum, potency, and pharmacokinetic properties of fluoroquinolones. karger.com This position is highly amenable to the introduction of various, often bulky, nitrogen-containing heterocyclic rings. karger.comnih.gov The nature of this substituent directly influences the drug's activity against different types of bacteria.

Piperazine (B1678402) Ring : The addition of a piperazine ring at C-7 significantly increases potency against Gram-negative bacteria, such as Enterobacteriaceae and Pseudomonas aeruginosa. karger.comnih.gov It also enhances activity against staphylococci. nih.gov Norfloxacin (B1679917) was the first such compound to incorporate this feature along with the C-6 fluorine. oup.com

Pyrrolidine (B122466) Ring : A pyrrolidine substituent at C-7 tends to improve activity against Gram-positive bacteria. karger.com

Azabicyclic Groups : The incorporation of azabicyclic moieties at position 7 is associated with enhanced potency against Gram-positive organisms. karger.com

Other Heterocycles : Studies have shown that larger heterocyclic substituents at C-7 can enhance inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, derivatives with a benzimidazolyl group at C-7 have shown significant activity against S. aureus. nih.gov

The table below summarizes the general effects of different C-7 substituents on the antimicrobial activity of 6-fluoroquinolones.

C-7 SubstituentPrimary Impact on Antimicrobial Spectrum
PiperazineEnhanced activity against Gram-negative bacteria (e.g., P. aeruginosa). karger.comnih.gov
PyrrolidineImproved activity against Gram-positive bacteria. karger.com
Azabicyclic GroupsEnhanced potency against Gram-positive bacteria. karger.com
Halogen Atoms (e.g., Chlorine)Significant in vitro activity against P. aeruginosa. karger.com

Role of Fluorine at C-6 Position in Antimicrobial Potency and Cell Permeation

Research on Antimicrobial Resistance Mechanisms

The clinical utility of fluoroquinolones has been challenged by the emergence of bacterial resistance. The primary mechanism involves specific changes in the drug's molecular targets. researchgate.netacs.org

The most common and clinically significant mechanism of resistance to 6-fluoroquinolones is the accumulation of mutations in the genes that encode DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). acs.orgoup.com These mutations typically occur within a specific, highly conserved segment of the genes known as the quinolone resistance-determining region (QRDR). brieflands.comnih.gov

These genetic alterations result in amino acid substitutions in the enzyme subunits, which in turn reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex. researchgate.net This diminished binding lessens the drug's ability to stabilize the cleaved complex, thereby reducing its antibacterial efficacy. acs.org

Resistance often develops in a stepwise manner. pnas.org A single mutation in the primary target enzyme (gyrase in Gram-negative bacteria, topoisomerase IV in Gram-positive bacteria) confers a moderate level of resistance. oup.com The acquisition of additional mutations, either in the same gene or in the gene encoding the secondary target, leads to higher levels of resistance. oup.comnih.gov

Common mutations associated with resistance include:

In GyrA : Mutations at serine (Ser) and aspartate (Asp) residues are frequently observed. For example, in Neisseria gonorrhoeae, mutations at Ser91 and Asp95 are common. acs.org In many other Gram-negative bacteria, the corresponding positions are Ser83 and Asp87. brieflands.com

In ParC : Similar mutations are found in the topoisomerase IV subunit. In N. gonorrhoeae, mutations at Ser87 have been shown to reduce drug sensitivity. acs.org In K. pneumoniae, mutations at positions 78, 80, and 84 of ParC are associated with resistance. brieflands.com

The table below lists key mutations in the QRDR of GyrA and ParC and their role in fluoroquinolone resistance.

GeneCommon Mutation Site (Amino Acid Position)Consequence
gyrASerine (e.g., Ser83, Ser91)Primary mutation leading to reduced susceptibility, especially in Gram-negative bacteria. brieflands.comacs.org
gyrAAspartate (e.g., Asp87, Asp95)Often a secondary mutation that further increases the level of resistance. brieflands.comacs.org
parCSerine (e.g., Ser80, Ser87)Primary mutation site in many Gram-positive bacteria; reduces drug sensitivity. brieflands.comacs.org
parCAspartate/Glutamate (e.g., Asp84, Glu91)Secondary mutation that contributes to higher levels of resistance. brieflands.comacs.org

Plasmid-Mediated Resistance

The emergence of bacterial resistance to fluoroquinolone antibiotics is a significant concern in clinical practice. While chromosomal mutations are a primary driver of resistance, plasmid-mediated quinolone resistance (PMQR) mechanisms are increasingly recognized for their role in the dissemination of resistance. uwi.edudovepress.com These plasmids can carry genes that confer resistance to fluoroquinolones, often in conjunction with resistance to other antibiotic classes. uwi.eduoup.com

One of the key PMQR determinants is the aac(6')-Ib-cr gene, a variant of an aminoglycoside acetyltransferase. dovepress.comjlabphy.org This enzyme can modify fluoroquinolones that possess a piperazinyl group at the C-7 position, such as ciprofloxacin (B1669076) and norfloxacin, thereby reducing their antibacterial efficacy. jlabphy.orgresearchgate.net The aac(6')-Ib-cr gene has been identified on plasmids in various clinical isolates, including Escherichia coli and Pseudomonas aeruginosa, contributing to reduced susceptibility to fluoroquinolones. jlabphy.orgresearchgate.net Studies have shown that the presence of aac(6')-Ib-cr can lead to a notable increase in the minimum inhibitory concentrations (MICs) of susceptible fluoroquinolones. oup.com

Other plasmid-mediated mechanisms include the Qnr proteins, which protect DNA gyrase and topoisomerase IV from the inhibitory action of fluoroquinolones, and plasmid-encoded efflux pumps like QepA and OqxAB, which actively transport fluoroquinolones out of the bacterial cell. dovepress.comoup.comjlabphy.org The co-existence of multiple PMQR genes on a single plasmid, or in combination with chromosomal resistance mutations, can lead to higher levels of resistance. dovepress.comoup.com

Table 1: Key Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Gene Mechanism of Action Effect on Fluoroquinolones Reference
aac(6')-Ib-cr Enzymatic modification (acetylation) of the piperazinyl ring. Reduces activity of fluoroquinolones with a C-7 piperazinyl group (e.g., ciprofloxacin, norfloxacin). jlabphy.orgresearchgate.net
qnr (e.g., qnrA, qnrB, qnrS) Protects DNA gyrase and topoisomerase IV from fluoroquinolone binding. Decreases susceptibility to a broad range of fluoroquinolones. dovepress.comoup.com
qepA Efflux pump (Major Facilitator Superfamily). Decreases intracellular concentration of hydrophilic fluoroquinolones like ciprofloxacin. dovepress.comjlabphy.org
oqxAB Efflux pump (Resistance-Nodulation-Division family). Multi-drug efflux pump that can extrude fluoroquinolones. dovepress.comjlabphy.org

Alterations in Efflux Pumps and Porins

In addition to plasmid-mediated mechanisms, alterations in bacterial efflux pumps and porins are crucial in the development of fluoroquinolone resistance. oup.comnih.gov Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. oup.com Overexpression of these pumps can significantly decrease the intracellular concentration of fluoroquinolones, thereby reducing their effectiveness. oup.comoup.com

In Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, the AcrAB-TolC and Mex family of efflux pumps play a significant role in fluoroquinolone resistance. oup.comoup.com The overexpression of these pumps can result in cross-resistance to multiple classes of antibiotics. oup.com This overexpression can be triggered by exposure to one of the pump's substrates, leading to resistance to all other substrates, including clinically important fluoroquinolones. oup.com

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow for the passive diffusion of molecules, including fluoroquinolones, into the cell. oup.com A reduction in the number or a change in the structure of these porins can limit the entry of fluoroquinolones, contributing to resistance. oup.com The combination of efflux pump overexpression and decreased porin expression can lead to high-level fluoroquinolone resistance, particularly when coupled with target-site mutations. oup.comoup.com

Table 2: Examples of Efflux Pumps and Porins Involved in Fluoroquinolone Resistance

Organism Efflux Pump System Porin(s) Role in Resistance Reference
Pseudomonas aeruginosa MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY-OprM OprD Overexpression of Mex pumps and downregulation of OprD contribute to fluoroquinolone resistance. oup.comasm.org
Escherichia coli AcrAB-TolC OmpF, OmpC Overexpression of AcrAB-TolC and downregulation of OmpF/OmpC reduce intracellular fluoroquinolone levels. oup.comoup.com
Klebsiella pneumoniae AcrAB-TolC OmpK35, OmpK36 Overexpression of efflux pumps and loss or modification of porins are associated with resistance. oup.com

Exploration of Non-Antibacterial Biological Activities

The this compound core is not only a scaffold for antibacterial agents but has also been explored for a range of other biological activities.

Derivatives of this compound have shown promise as potential anticancer agents. ekb.egnih.gov The mechanism of their antitumor activity is often attributed to the inhibition of human topoisomerase enzymes, which are crucial for DNA replication in cancer cells. nih.govnih.gov The fluorine atom at the C-6 position is thought to enhance activity against mammalian topoisomerases. nih.gov

Research has shown that modifications at various positions of the fluoroquinolone ring can significantly influence anticancer potency. ekb.egnih.gov For instance, certain substitutions at the C-7 position can enhance selectivity for mammalian topoisomerases and increase cytotoxic activity against various cancer cell lines. nih.gov Some novel this compound derivatives have exhibited significant growth inhibition against human tumor cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). ekb.egresearchgate.net For example, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones showed cytotoxic activity, with one compound demonstrating higher potency against the MCF-7 breast cancer cell line than the parent compound, ciprofloxacin. ekb.eg

Additionally, 4-bromo-6-fluoroquinoline (B1289494) is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is a target in cancer therapy. ossila.com Other research has explored hybrid molecules, such as tetrazolylmethyl quinolines, where a this compound derivative showed significant growth inhibition against melanoma and breast cancer cell lines. nih.gov

Table 3: Examples of this compound Derivatives with Anticancer Activity

Compound Type Cancer Cell Line(s) Observed Activity Reference
N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino fluoroquinolones MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) Cytotoxic activity, with some compounds more potent than ciprofloxacin. ekb.eg
Tetrazolylmethyl quinolines (6-fluoro derivative) SK-MEL-5 (Melanoma), T-47D (Breast Cancer) Significant growth inhibition (99.28% and 97.56%, respectively). nih.gov
Ciprofloxacin-Mannich base hybrid HL-60 (Leukemia) Significant anticancer activity, more potent than berberine (B55584) and ciprofloxacin. ekb.eg
4-Bromo-6-fluoroquinoline (as a synthetic intermediate) - Used to synthesize linrodostat, an indoleamine 2,3-dioxygenase inhibitor for cancer treatment. ossila.com

The immunomodulatory and anti-inflammatory properties of fluoroquinolones, including those with a 6-fluoro substitution, have been investigated. mdpi.com These compounds can modulate the production of cytokines and other inflammatory mediators. mdpi.com The anti-inflammatory effects are thought to be mediated through mechanisms such as the inhibition of phosphodiesterase, which leads to an increase in intracellular cAMP and subsequent inhibition of the pro-inflammatory transcription factor NF-κB. mdpi.com Some studies have also pointed to the inhibition of Toll-like receptor (TLR) and ERK signaling pathways as contributing to their anti-inflammatory actions. mdpi.com While the primary focus of this compound research has been on other activities, the potential for developing derivatives with specific anti-inflammatory properties exists. mdpi.comresearchgate.net

Quinolone derivatives, including those related to the this compound structure, have been explored for their potential as anti-HIV agents. future-science.comresearchgate.net Early research indicated that some fluoroquinolones could protect human lymphocyte cell lines from HIV-1-mediated cell death. future-science.com Subsequent studies have focused on the ability of certain quinolone derivatives to inhibit HIV-1 replication by interfering with Tat-mediated transcription. nih.govnih.gov

A class of compounds known as 6-desfluoroquinolones (6-DFQs), which are structurally related to 6-fluoroquinolones, have shown potent anti-HIV activity. future-science.comnih.gov These compounds have been demonstrated to be effective in acutely, chronically, and latently HIV-1 infected cells. nih.govnih.gov For example, the 6-aminoquinolone WM5 was identified as a promising lead compound that inhibits HIV-1 replication. researchgate.net Further optimization of this structure led to the development of 6-desfluoroquinolones with significant anti-HIV activity in the sub-micromolar range. researchgate.net

Table 4: Examples of Quinolone Derivatives with Anti-HIV Activity

Compound Class Proposed Mechanism of Action Activity Reference
6-Aminoquinolones (e.g., WM5) Inhibition of HIV-1 replication, TAR RNA binding. Promising lead compound for anti-HIV agents. researchgate.net
6-Desfluoroquinolones (6-DFQs) Inhibition of Tat-mediated transcription. Potent anti-HIV activity in acutely, chronically, and latently infected cells. future-science.comnih.govnih.gov
Naphthyridone derivatives (related to 6-DFQs) Interference with Tat-TAR complex formation. Potent inhibition of HIV-1 replication. researchgate.netresearchgate.net

The quinoline (B57606) core is historically significant in the development of antimalarial drugs, and the this compound scaffold has been investigated for its potential in this area. nih.govijsart.com Research has focused on synthesizing and evaluating 2,4-disubstituted this compound derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Several studies have demonstrated that these compounds can exhibit potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. ijsart.comx-mol.net For instance, a specific derivative, 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide, showed high in vitro antiplasmodial activity with an IC50 value as low as 0.0029 µM and also demonstrated significant in vivo activity in a mouse model. x-mol.net

In silico studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been employed to understand the structural requirements for antiplasmodial activity and to design novel, more potent analogs. nih.govunar.ac.idresearchgate.net These studies have identified key physicochemical properties and potential molecular targets, such as Plasmodium falciparum translation elongation factor 2 (PfeEF2), for these this compound derivatives. nih.govunar.ac.idresearchgate.net

Table 5: Examples of this compound Derivatives with Antimalarial/Antiplasmodial Activity

Compound P. falciparum Strain(s) In Vitro Activity (IC50) In Vivo Activity Reference
6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide NF54 (sensitive), K1 (resistant) ≤ 0.0029 µM (NF54), 0.002 µM (K1) 99.6% activity against P. berghei in mice. ijsart.comx-mol.net
Various 2,4-disubstituted 6-fluoroquinolines NF54 (sensitive) Dataset of 28 compounds with varying IC50 values used for QSAR modeling. - nih.govresearchgate.net

Antiviral Properties (e.g., SARS-CoV-2 Mpro inhibition)

The quest for effective antiviral agents, particularly in response to the COVID-19 pandemic, has led to the investigation of this compound derivatives as potential inhibitors of key viral enzymes. The main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, has been a primary target. mdpi.com

Computational and in-vitro studies have explored the interaction of fluoroquinolone derivatives with SARS-CoV-2 Mpro. nih.gov Molecular docking simulations have indicated that fluoroquinolones can bind to the Mpro active site, suggesting a potential inhibitory effect. nih.govresearcher.life For instance, some fluoroquinolone derivatives have shown promising binding energies in these simulations, with docking scores ranging from -5.9 to -7.9 kcal/mol. nih.gov However, experimental studies have shown that while some fluoroquinolones like enoxacin (B1671340) can suppress SARS-CoV-2 replication in cell cultures, they typically do so at high micromolar concentrations. researchgate.netnih.gov One study found the EC50 value for enoxacin against SARS-CoV-2 in Vero cells to be 126 µM. researchgate.netnih.gov

In addition to Mpro, the papain-like protease (PLpro) of SARS-CoV-2 is another viable target for antiviral drug development. news-medical.net A novel quinoline-based PLpro inhibitor, Jun13296, has demonstrated potent antiviral and anti-inflammatory effects in preclinical studies. news-medical.net This compound was effective against nirmatrelvir-resistant SARS-CoV-2 variants, highlighting the potential of quinoline scaffolds in overcoming drug resistance. news-medical.net

Antioxidant Activities

Several studies have investigated the antioxidant properties of this compound derivatives. These compounds have been evaluated for their ability to scavenge free radicals using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netacs.org

In one study, newly synthesized fluoroquinolone derivatives demonstrated notable antioxidant activity. orientjchem.org The investigation included methods like the DPPH free radical scavenging assay, hydrogen peroxide radical scavenging activity, nitric oxide assay, and reducing power assay. orientjchem.org Another study reported on novel quinoline derivatives with IC50 values for radical scavenging activity ranging from 5.31 to 16.71 μg/mL. researchgate.net Specifically, compounds 7 and 8 in this study were identified as potent radical scavengers with IC50 values of 5.31 and 5.41 μg/mL, respectively. researchgate.net

The antioxidant potential of these compounds is often attributed to their chemical structure, although the exact mechanism can vary. For some derivatives, the presence of an enolizable amide group in the pyrimidine (B1678525) ring was suggested to be important for activity. researchgate.net The development of metal complexes with quinoline-based ligands has also been explored, with some Co(II) and Zn(II) complexes showing potent antioxidant activities. acs.org

Drug Design and Development Research

The versatility of the 6-fluoroquinolone scaffold has made it a focal point for drug design and development research, aiming to create new therapeutic agents with improved efficacy and properties.

Design of Novel Analogs with Enhanced Potency and Improved Properties

A significant area of research involves the design and synthesis of novel 6-fluoroquinolone analogs to enhance their therapeutic potential. nih.govresearchgate.net Modifications are often made at various positions of the quinolone core to improve properties such as antibacterial activity, pharmacokinetic profiles, and to overcome drug resistance. researchgate.netjmchemsci.com

One common strategy is the modification of the substituent at the C-7 position of the fluoroquinolone ring. nih.govresearchgate.net For example, introducing substituted piperazine rings at this position has been shown to yield compounds with high in vitro antibacterial activity, sometimes exceeding that of established drugs like ciprofloxacin and norfloxacin against Gram-positive organisms. researchgate.net Another approach involves the functionalization of the acid hydrazides of existing fluoroquinolones like moxifloxacin (B1663623) and ofloxacin (B1677185) to create analogs with potent cytotoxic activity against cancer cell lines. researchgate.net

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are frequently employed to guide the design of new analogs. nih.govchem-soc.si These models help in identifying the physicochemical properties that are crucial for biological activity, allowing for a more rational design of compounds with desired characteristics. nih.gov For instance, a QSAR study on 2,4-disubstituted 6-fluoroquinolones provided insights into designing novel analogs with high antiplasmodial activity. nih.gov

Development of Fluoroquinolone Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. jmchemsci.com This approach aims to create hybrid compounds with improved affinity, efficacy, and potentially a better resistance profile compared to the parent drugs. jmchemsci.commdpi.com

Researchers have developed various fluoroquinolone hybrid molecules. For example, hybrids of fluoroquinolones with dichloroacetic acid have been synthesized and shown to possess selective antibacterial properties. researchgate.net Another strategy involves creating hybrids of fluoroquinolones with glutamic acid, which have been theoretically designed as potential topoisomerase II inhibitors with anti-cancer effects. mdpi.com The linkage between the different molecular entities in a hybrid can be either cleavable or non-cleavable, which is a critical factor for their pharmacokinetic properties and mechanism of action. mdpi.com These hybrid structures have demonstrated superior antibacterial activity and less susceptibility to bacterial resistance in some cases. mdpi.com

Preclinical Characterization of Fluoroquinolone Derivatives

The preclinical characterization of new 6-fluoroquinolone derivatives is a critical step in the drug development process. These studies aim to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the preliminary efficacy and safety of the drug candidates. uv.esnih.gov

In situ rat perfusion models are one of the experimental methods used to assess the permeability and predict the oral absorption of new fluoroquinolone derivatives. uv.es Such preclinical models have shown a good correlation with human experiments, particularly for passively transported compounds. uv.es For instance, a study applied this methodology to three new ciprofloxacin derivatives to evaluate their absorption potential. uv.es

Computational models also play a significant role in the preclinical assessment. The topological-substructural molecular design (TOPS-MODE) approach has been used to estimate human bioavailability and minimum inhibitory concentration (MIC) values for 6-fluoroquinolone derivatives. nih.gov These in silico methods, combined with experimental data, provide a powerful tool for predicting the pharmacokinetic and pharmacodynamic properties of new drug candidates and for identifying potential liabilities early in the development process. nih.govresearchgate.net

Radiopharmaceutical Precursors and Medical Imaging Applications

The this compound core is also utilized in the development of radiopharmaceuticals for medical imaging techniques like Positron Emission Tomography (PET). smolecule.comdergipark.org.tr These applications often involve labeling a quinoline-based molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]).

For example, 2-bromo-6-fluoroquinoline (B64740) has been investigated as a precursor for synthesizing [¹⁸F]-labeled radiopharmaceuticals. smolecule.com The resulting radiolabeled compounds have shown potential for imaging the central nervous system. smolecule.com Another notable application is the development of [¹⁸F]MK-6240, a PET radiopharmaceutical for imaging neurofibrillary tangles in the brain, which are a hallmark of Alzheimer's disease. nih.gov The synthesis of this compound involves the nucleophilic fluorination of a precursor molecule. nih.gov

The development of these radiotracers requires specialized synthetic methods to incorporate the radioisotope efficiently and with high molar activity. springernature.comnih.gov Automated radiosynthesis modules are often used to produce these radiopharmaceuticals in a manner that is suitable for human use under Current Good Manufacturing Practices (cGMP). nih.gov

Applications in Materials Science and Industrial Research

Development of Functional Materials

6-Fluoroquinoline and its derivatives serve as crucial intermediates in the synthesis of a variety of functional materials. The presence of the fluorine atom significantly influences the electronic characteristics, stability, and reactivity of the quinoline (B57606) ring system, making it a desirable component in the design of new materials. chemimpex.comsmolecule.com For instance, derivatives such as 4-chloro-6-fluoroquinoline (B35510) are employed in creating complex molecules for diverse applications in materials science. chemimpex.com The stability and reactivity of these compounds allow for their incorporation into new functional materials. chemimpex.com

Furthermore, the this compound core is a key component in the synthesis of molecules for metal-ion recognition sensors. ossila.com Schiff bases derived from 6-chloro-8-fluoroquinoline (B1488121), for example, exhibit changes in their fluorescent emissions upon chelating with metal ions, a property harnessed for sensor development. ossila.com The versatility of the this compound structure also extends to the development of fluorescent probes for biological imaging, where the fluorine substitution enhances visualization capabilities. chemimpex.com

Research has also explored the synthesis of novel fluoroquinolone molecules for various material applications. researchgate.net Techniques like NMR, HRMS, and UV-Vis spectroscopy are used to characterize these compounds and understand their three-dimensional structures, which is crucial for designing materials with specific properties. researchgate.net

Creation of Specialized Coatings and Polymers

In the realm of industrial applications, this compound derivatives are utilized in the formulation of specialized coatings and polymers that require enhanced durability and chemical resistance. chemimpex.com The incorporation of the fluorinated quinoline moiety can improve the thermal stability and electron transport properties of materials. vulcanchem.com

For example, 6-bromo-4-fluoroquinoline (B2972448) can be functionalized and grafted onto polymeric backbones. vulcanchem.com This modification is used to tune the properties of the resulting polymer, such as its emission wavelengths in optoelectronic applications. vulcanchem.com The development of amorphous solid dispersions of fluoroquinolones with polymers like HPMCAS has been explored, which can alter the physical properties of the material, such as its hygroscopicity. mdpi.com While this research was conducted in a pharmaceutical context, the principles of creating amorphous polymeric dispersions can be applied to materials science for developing specialized coatings with controlled properties.

The following table provides examples of this compound derivatives and their applications in coatings and polymers:

DerivativeApplicationReference
4-Chloro-6-fluoroquinolineEmployed in the creation of specialized coatings and polymers requiring enhanced durability and chemical resistance. chemimpex.com
6-Bromo-4-fluoroquinolineFunctionalized and grafted onto polymeric backbones to tune emission wavelengths. vulcanchem.com

Preparation of Dyes for OLEDs and Solar Cells

The aromatic and heterocyclic nature of the this compound system makes it an excellent scaffold for the development of dyes used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.comossila.com The unique electronic properties imparted by the halogen substituents, such as fluorine and bromine, enhance the performance characteristics of these optoelectronic materials. smolecule.com

Derivatives like 4-bromo-6-fluoroquinoline (B1289494) and 8-bromo-6-fluoroquinoline (B1287374) are used as intermediates in the synthesis of dyes for OLEDs and solar cells. ossila.com The reactivity of these compounds allows for their incorporation into larger molecular structures designed to absorb and emit light efficiently. ossila.com In OLEDs, fluorinated quinolines can improve electron transport properties, a critical factor for device efficiency. vulcanchem.com

In the context of solar cells, Schiff bases formed from 6-chloro-8-fluoroquinoline can act as bidentate or tridentate ligands that readily coordinate with ruthenium (Ru) and iridium (Ir) ion centers to form dye complexes for DSSCs. ossila.com Research has also been conducted on the use of various fluoroquinoline derivatives in the preparation of dyes for solar cell applications. ossila.comgoogle.ca

The table below lists several this compound derivatives and their roles in OLED and solar cell applications.

DerivativeApplicationReference
2-Bromo-6-fluoroquinoline (B64740)Used in developing organic light-emitting diodes (OLEDs). smolecule.com
4-Bromo-6-fluoroquinolineUsed in the preparation of dyes for OLEDs and solar cells. ossila.com
6-Bromo-4-fluoroquinolineUsed for electron-transport layer modification in OLEDs. vulcanchem.com
6-Chloro-8-fluoroquinolineSynthesis intermediate for dye complexes in dye-sensitized solar cells (DSSCs). ossila.com
8-Bromo-6-fluoroquinolineUsed in creating dyes for organic light-emitting diodes (OLEDs) and solar cells.

Environmental and Degradation Studies of Fluoroquinolones

Detection and Quantification in Environmental Samples (e.g., Wastewater)

The detection of fluoroquinolone (FQ) residues in the environment, particularly in wastewater, is critical for assessing their potential ecological impact. nih.gov Various analytical techniques have been developed for the determination of FQs in aqueous matrices. mdpi.com High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and liquid chromatography coupled to mass spectrometry (LC-MS/MS) are common methods employed for their quantification. mdpi.comrsc.org

Due to the typically low concentrations of these compounds in environmental samples and the complexity of the sample matrices, a pre-concentration and clean-up step is often required. Solid-phase extraction (SPE) is a widely used technique for this purpose. cu.edu.eg For instance, an analytical method using cation-exchange cartridges for FQ extraction from wastewater reported recoveries of over 70%. Another approach utilized Oasis HLB cartridges, which are suitable for the zwitterionic nature of many FQs, with sample pH often adjusted to acidic conditions (e.g., pH 3) to enhance retention. cu.edu.eg

The choice of analytical method depends on the required sensitivity and selectivity. While HPLC-UV or fluorescence detection is used, LC-MS/MS provides higher selectivity and confirmation of the analyte's identity, which is crucial for complex samples like wastewater. Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) has also been developed for the simultaneous determination of multiple FQs in environmental water, offering satisfactory recoveries and low limits of detection. rsc.org

Table 1: Analytical Methods for Fluoroquinolone Detection in Water Samples This table is interactive. Click on the headers to sort the data.

Analytical Technique Sample Pretreatment Matrix Detection Limit (LOD) / Quantification Limit (LOQ) Recovery Rate Reference
LC-MS Solid-Phase Extraction (SPE) Wastewater 150-450 pg (instrumental limit) >70%
HPLC-UV Solid-Phase Extraction (SPE) Industrial Wastewater LOD: 0.04-0.05 µg/mL, LOQ: 0.12-0.15 µg/mL 98.73-101.40% cu.edu.eg
TLC-Densitometry Solid-Phase Extraction (SPE) Industrial Wastewater LOD: 0.05-0.07 µg/band, LOQ: 0.14-0.20 µg/band 99.14-100.93% cu.edu.eg
CE-MS Immunoaffinity Extraction (IAE) Lake Water LOD: 1.2-5.0 nM, LOQ: 4.0-17 nM 72-112% rsc.org
Online SPE-LC Molecularly Imprinted Polymer (MIP) Drinking & Fish Farm Water 1-12 ng/L 91-102% acs.org
CZE Solid-Phase Extraction (SPE) Industrial Wastewater 0.5-50 µg/mL (concentration range) >92.4% mdpi.com

Photodegradation Studies and Identification of Photoproducts

Fluoroquinolones are susceptible to photodegradation in aqueous environments, a process that can significantly influence their persistence and fate in sunlit surface waters. acs.orgnih.gov Studies on various fluoroquinolone antibiotics have shown that photodegradation often follows first-order kinetics. acs.org The process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, and self-sensitized photo-oxidation, where an excited state of the FQ molecule reacts with oxygen to produce reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which in turn degrade other FQ molecules. acs.org

The specific degradation pathways are dependent on the structure of the fluoroquinolone and environmental conditions such as pH. oatext.com For many FQs that contain a piperazine (B1678402) ring, this substituent is a primary site of photodegradative attack, leading to N-dealkylation or cleavage of the ring. acs.orgnih.govoatext.com

A key photoproduct resulting from the degradation of more complex fluoroquinolones like ciprofloxacin (B1669076) is 7-amino-6-fluoroquinoline. oatext.com This indicates that the core quinoline (B57606) structure can remain intact even after the loss of substituents. Further degradation can lead to the breakdown of the quinolone ring itself, ultimately resulting in mineralization to CO₂ and H₂O under certain photocatalytic conditions. oatext.com Studies on garenoxacin, a des-F(6)-fluoroquinolone, show that phototransformation pathways are highly dependent on the molecule's ionization state, which is influenced by pH. acs.org For this compound, singlet oxygen was the major ROS involved in its degradation. acs.org

Table 2: Examples of Fluoroquinolone Photodegradation Pathways and Products This table is interactive. Click on the headers to sort the data.

Parent Compound Key Degradation Pathway Identified Photoproducts Environmental Conditions Reference
Ciprofloxacin (CIP) Loss of piperazine ring 7-[(2-aminoethyl)amino]-6-fluoroquinoline Acidic pH oatext.com
Ciprofloxacin (CIP) Further degradation of photoproduct 7-amino-6-fluoroquinoline Acidic pH, longer irradiation oatext.com
Various FQs Piperazinyl N⁴-dealkylation N-dealkylated products Not specified acs.org
Various FQs Decarboxylation, Defluorination Decarboxylated/defluorinated products Not specified acs.org
Garenoxacin (GRNX) Self-sensitized photolysis Hydroxylation and decarboxylation products pH dependent acs.org

Interaction with Aqueous Chlorine and Chlorination Byproducts

Chlorination is a standard process for disinfecting drinking water and wastewater. The interaction between residual chlorine and fluoroquinolones can lead to the formation of various transformation products. acs.orgnih.gov The reactivity of fluoroquinolones with free available chlorine (HOCl/OCl⁻) is highly dependent on the substituents on the quinoline core, particularly the piperazine ring. researchgate.net

For fluoroquinolones with a secondary amine in the piperazine ring (e.g., ciprofloxacin), the reaction with HOCl is very rapid. acs.orgnih.gov It proceeds through the formation of an unstable N-chloramine intermediate that leads to the fragmentation of the piperazine ring. nih.govresearchgate.net In contrast, fluoroquinolones with a tertiary amine (e.g., enrofloxacin) react much more slowly. acs.orgnih.gov

Notably, research indicates that the quinolone moiety itself is generally unreactive toward chlorine. researchgate.net Flumequine, a fluoroquinolone that lacks a piperazine ring, shows no significant direct reactivity with HOCl. acs.orgnih.govresearchgate.net This suggests that 6-fluoroquinoline, as a core structure without the highly reactive piperazine substituent, would likely exhibit low reactivity with aqueous chlorine under typical water treatment conditions.

Table 3: Reactivity of Fluoroquinolone Structures with Aqueous Chlorine This table is interactive. Click on the headers to sort the data.

Fluoroquinolone Structural Feature Reactivity with HOCl Primary Reaction Mechanism Resulting Products Reference
Secondary Amine on Piperazine Ring (e.g., Ciprofloxacin) Very Rapid Formation of N-chloramine intermediate Piperazine ring fragmentation products acs.orgnih.govresearchgate.net
Tertiary Amine on Piperazine Ring (e.g., Enrofloxacin) Slow Formation of chlorammonium intermediate Catalytic halogenation acs.orgnih.govresearchgate.net
No Piperazine Ring (e.g., Flumequine) No apparent direct reactivity Halodecarboxylation (catalyzed by other FQ-derived species) Halodecarboxylated products acs.orgnih.govresearchgate.net
Carboxylic Acid on Quinolone Ring (e.g., Levofloxacin) Reactive under certain conditions Halodecarboxylation Chlorine-substituted quinolone ajrconline.org

Q & A

Q. How do steric and electronic effects impact the synthesis of this compound-based heterocycles?

  • Methodological Answer : Steric hindrance from substituents (e.g., methyl groups in ) reduces reaction rates, while electron-deficient rings favor nucleophilic attack. Use Hammett plots to correlate substituent effects with reaction outcomes. X-ray crystallography (if available) confirms structural distortions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.